molecular formula C6H8N2O B1330466 2,3-Diaminophenol CAS No. 59649-56-8

2,3-Diaminophenol

Cat. No. B1330466
Key on ui cas rn: 59649-56-8
M. Wt: 124.14 g/mol
InChI Key: PCAXITAPTVOLGL-UHFFFAOYSA-N
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Patent
US08653069B2

Procedure details

To a solution of 3-nitro-4-aminophenol (4.6 g, 30 mmol) in methanol is added 500 mg of Pd/C. A hydrogenation reaction is performed at room temperature for 2 hours and then terminated. The Pd/C is removed by filtration to obtain 4.1 g of 3-hydroxy-o-phenylenediamine, with a yield of 95%.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](O)[CH:7]=C[C:9]=1[NH2:10])([O-])=O.[CH3:12][OH:13]>[Pd]>[OH:13][C:12]1[C:9]([NH2:10])=[C:4]([NH2:1])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
terminated
CUSTOM
Type
CUSTOM
Details
The Pd/C is removed by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C(=C(C=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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